molecular formula C7H15NO2 B13317876 3-Amino-2-methylhexanoic acid

3-Amino-2-methylhexanoic acid

Cat. No.: B13317876
M. Wt: 145.20 g/mol
InChI Key: YUTPPOMETNXNNX-UHFFFAOYSA-N
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Description

Historical Context and Discovery in Chemical Synthesis

The journey of 3-amino-2-methylhexanoic acid is intrinsically linked to the broader exploration of synthetic amino acids. Unlike the 20 common proteinogenic amino acids, this compound is not naturally incorporated into proteins. Its origins lie in the laboratory, where chemists have developed various methods for its synthesis. Early research into related compounds, such as 3-amino-2-hydroxy-5-methylhexanoic acid, laid the groundwork for the synthesis of this compound itself. rsc.org These synthetic efforts were often driven by the need for novel building blocks in medicinal chemistry.

The synthesis of all four stereoisomers of this compound has been a notable achievement, accomplished through methods like the Heck reaction and Evans's method. acs.orgnih.gov This comprehensive synthesis was crucial for the structural elucidation of natural products containing this amino acid moiety. acs.orgnih.gov

Emergence as a Subject of Academic Inquiry

The academic intrigue surrounding this compound intensified with its identification as a constituent of natural products. Notably, it was found in the cytotoxic depsipeptide kulokekahilide-1, isolated from the marine mollusk Philinopsis speciosa. acs.orgnih.gov This discovery highlighted the compound's presence in biologically active molecules, sparking further investigation into its properties and potential applications.

Furthermore, different stereoisomers of this compound have been identified in other natural products. For instance, the (2R,3R) stereoisomer is found in ulongamides A-C, while the (2S,3R) form is present in ulongamides D-F, both of which are cyclodepsipeptides isolated from the marine cyanobacterium Lyngbya sp. nih.govsi.edu This natural occurrence underscores the compound's significance beyond a synthetic curiosity and points to its role in the biosynthesis of complex secondary metabolites.

Overview of Stereoisomeric Forms and Their Significance

This compound possesses two chiral centers, at the second and third carbon atoms of its hexanoic acid backbone. This results in the existence of four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The specific spatial arrangement of the amino and methyl groups defines the distinct properties and biological relevance of each isomer.

Table 1: Stereoisomers of this compound

Stereoisomer Configuration at C2 Configuration at C3
(2S,3S) S S
(2R,3R) R R
(2S,3R) S R
(2R,3S) R S

Table 2: Chemical and Physical Properties of this compound

Property Value
Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
IUPAC Name This compound
SMILES CCCC(C(C)C(=O)O)N
InChI InChI=1S/C7H15NO2/c1-3-4-5(8)6(2)7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10)

Data from PubChem CID 131231483 and ChemSpider ID 21378848 nih.govchemspider.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

3-amino-2-methylhexanoic acid

InChI

InChI=1S/C7H15NO2/c1-3-4-6(8)5(2)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)

InChI Key

YUTPPOMETNXNNX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(C)C(=O)O)N

Origin of Product

United States

Stereochemistry and Configurational Analysis of 3 Amino 2 Methylhexanoic Acid

Methodologies for Absolute Configuration Determination

The unambiguous assignment of the absolute stereochemistry of 3-Amino-2-methylhexanoic acid is a complex analytical challenge that is often addressed through a combination of spectroscopic and chemical methods. This is particularly crucial when this amino acid is a constituent of a larger, more complex molecule, such as a natural product.

Spectroscopic techniques are invaluable tools for elucidating the three-dimensional structure of chiral molecules. While direct analysis of this compound can be performed, it is often studied as a component of larger molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful method for determining the planar structure and relative stereochemistry of molecules. In the context of complex molecules containing a this compound residue, techniques like HMBC (Heteronuclear Multiple Bond Correlation) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are used to establish the connectivity and spatial proximity of atoms, which can help in deducing the relative configuration of the chiral centers. si.edu For a definitive assignment of absolute stereochemistry, NMR data is often used in conjunction with other methods.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. creative-proteomics.comwikipedia.org This technique is particularly sensitive to the stereochemical arrangement of atoms. The experimental CD spectrum of a molecule containing this compound can be compared with computationally predicted spectra for different stereoisomers to determine the absolute configuration. For instance, the Cotton effects observed in the CD spectrum can provide characteristic signatures for specific enantiomers.

X-ray Crystallography: This technique provides the most definitive determination of the absolute configuration of a chiral molecule by mapping the electron density of a single crystal. While obtaining suitable crystals of this compound itself can be challenging, derivatives or larger molecules containing this amino acid can be crystallized and their structures solved. This method offers unambiguous proof of the spatial arrangement of atoms.

A particularly effective chemical derivatization method coupled with chromatography is the Advanced Marfey's Method . This technique is frequently employed to determine the absolute stereochemistry of amino acids, including the this compound moiety within complex natural products. si.edunih.govnih.govnih.govfigshare.commdpi.comcapes.gov.br The method involves the hydrolysis of the peptide or natural product to its constituent amino acids, followed by derivatization with a chiral reagent, typically 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) or 1-fluoro-2,4-dinitrophenyl-5-L-leucine amide (L-FDLA). mdpi.com The resulting diastereomeric derivatives are then separated and analyzed by chromatography, such as HPLC or UPLC-MS, and their retention times are compared to those of synthetic standards of the four possible stereoisomers of this compound derivatized in the same manner. nih.govmdpi.com

Computational methods have become increasingly important in the verification of stereochemical assignments.

Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical modeling method used to calculate the properties of molecules. frontiersin.org In the context of stereochemistry, DFT can be used to predict the CD spectra and optical rotation of different stereoisomers of this compound. acs.org By comparing the calculated data with experimental measurements, the absolute configuration can be confidently assigned.

DP4+ Analysis: This is a probabilistic method that compares experimental and calculated NMR chemical shifts to determine the most likely stereoisomer. frontiersin.org This approach can be particularly useful in distinguishing between multiple possible diastereomers.

Table 1: Methodologies for Stereochemical Analysis of this compound

Methodology Principle Application to this compound Key Findings/References
Advanced Marfey's Method Chemical derivatization with a chiral reagent (e.g., L-FDAA) to form diastereomers, followed by chromatographic separation and comparison with standards.Determination of the absolute configuration of the this compound moiety in natural products like ulongamides and carriebowmide.Established the presence of (2R,3R) and (2S,3R) isomers in different ulongamides. si.edunih.gov
NMR Spectroscopy Analysis of the magnetic properties of atomic nuclei to determine molecular structure.Elucidation of the planar structure and relative stereochemistry within larger molecules.Used to determine the planar structures of ulongamides containing this compound. si.edu
Circular Dichroism (CD) Spectroscopy Measurement of the differential absorption of circularly polarized light by chiral molecules.Comparison of experimental and computationally predicted spectra to assign absolute configuration.Used in conjunction with TDDFT to confirm the absolute configuration of related amino acids.
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms.Provides definitive proof of absolute configuration, often of a derivative or a larger molecule containing the amino acid.Confirms the absolute configuration of related compounds.
Computational Methods (DFT, DP4+) Theoretical calculations of molecular properties (e.g., CD spectra, NMR shifts) to predict the most stable stereoisomer.Verification of stereochemical assignments by comparing calculated and experimental data.Increasingly used for the determination of absolute configuration of complex molecules. frontiersin.orgacs.org

Diastereomeric and Enantiomeric Relationships

With two stereocenters, this compound has four possible stereoisomers, which exist as two pairs of enantiomers. The relationship between any two stereoisomers that are not mirror images of each other is diastereomeric.

The four stereoisomers are:

(2R, 3R)-3-Amino-2-methylhexanoic acid

(2S, 3S)-3-Amino-2-methylhexanoic acid

(2R, 3S)-3-Amino-2-methylhexanoic acid

(2S, 3R)-3-Amino-2-methylhexanoic acid

The enantiomeric pairs are (2R, 3R) and (2S, 3S), and (2R, 3S) and (2S, 3R). The relationship between, for example, the (2R, 3R) isomer and the (2R, 3S) or (2S, 3R) isomers is diastereomeric.

A clear example of the natural occurrence of different diastereomers of this compound is found in the ulongamides, a class of cyclic depsipeptides isolated from marine cyanobacteria. si.edunih.gov Within this single class of natural products, different stereoisomers of the this compound unit are present:

Ulongamides A-C contain the (2R, 3R)-3-Amino-2-methylhexanoic acid moiety. si.edunih.gov

Ulongamides D-F contain the (2S, 3R)-3-Amino-2-methylhexanoic acid moiety. si.edunih.gov

This highlights the stereochemical diversity generated by the biosynthetic pathways of the producing organism. The synthesis of all four stereoisomers of this compound has been reported, which is essential for their use as standards in stereochemical determination studies of natural products. nih.gov

Table 2: Stereoisomers of this compound and their Relationships

Stereoisomer Absolute Configuration Enantiomeric Pair Diastereomeric to
Isomer 1(2R, 3R)Isomer 2 (2S, 3S)Isomer 3 (2R, 3S), Isomer 4 (2S, 3R)
Isomer 2(2S, 3S)Isomer 1 (2R, 3R)Isomer 3 (2R, 3S), Isomer 4 (2S, 3R)
Isomer 3(2R, 3S)Isomer 4 (2S, 3R)Isomer 1 (2R, 3R), Isomer 2 (2S, 3S)
Isomer 4(2S, 3R)Isomer 3 (2R, 3S)Isomer 1 (2R, 3R), Isomer 2 (2S, 3S)

Impact of Stereochemistry on Molecular Functionality

The specific stereochemistry of this compound has a profound impact on the biological activity of the molecules in which it is incorporated. This is a common principle in pharmacology and biochemistry, where the three-dimensional shape of a molecule dictates its ability to interact with biological targets such as enzymes and receptors.

Furthermore, the isolation of kulokekahilide-1, a cytotoxic depsipeptide containing this compound, necessitated the synthesis of all four stereoisomers of this amino acid to determine the absolute configuration of the natural product. nih.gov This underscores the importance of stereochemistry in defining the biological properties of the parent molecule.

The influence of stereochemistry on function is also observed in related β-amino acids. For instance, in the case of 3-amino-2-hydroxy-5-methylhexanoic acid, the (2S,3R) isomer is a key component of the enzyme inhibitor amastatin, while other stereoisomers show different or reduced activity. This highlights that subtle changes in the spatial arrangement of functional groups can lead to significant differences in biological function.

Table 3: Influence of this compound Stereochemistry on Biological Activity

Molecule Containing this compound Stereoisomer of this compound Observed Biological Activity Reference
Ulongamides A-C(2R, 3R)Weakly cytotoxic against KB cells si.edunih.gov
Ulongamides D-E(2S, 3R)Weakly cytotoxic against KB cells si.edunih.gov
Ulongamide F(2S, 3R)Not cytotoxic (lacks aromatic amino acid) si.edunih.gov
Kulokekahilide-1Undetermined in the abstract, but required synthesis of all four stereoisomers for analysisCytotoxic against P388 murine leukemia cells nih.gov

Chemical Synthesis Approaches

Chemical synthesis offers versatile and adaptable routes to this compound and its analogues. These methods range from multi-step sequences that build the carbon skeleton and introduce functional groups sequentially, to highly specialized techniques designed to control the three-dimensional arrangement of atoms.

Multi-Step Rational Synthesis Strategies

Rational synthesis relies on a planned sequence of well-understood reactions to construct the target molecule from simpler starting materials. One documented industrial method for a related compound, (2S,3S)-2-amino-3-methylhexanoic acid, involves a four-step pathway starting from 2-methylhexanoic acid. This process includes radical bromination, ammonolysis to form a racemic amino acid, and subsequent acylation to prepare the molecule for resolution.

Another strategy involves the synthesis of threo-3-amino-2-hydroxy acids from 2-olefinic acids. rsc.org This method proceeds through the regiospecific ring-opening of a cis-2,3-epoxy acid intermediate by ammonia (B1221849) to install the required amino and hydroxyl groups with specific stereochemistry. rsc.org The amidomalonate synthesis is a classic approach where diethyl acetamidomalonate is alkylated, followed by hydrolysis and decarboxylation to yield the target amino acid. For analogues like (S)-3-(aminomethyl)-5-methylhexanoic acid, a common strategy begins with the conversion of 3-isobutyl glutaric acid into its cyclic anhydride (B1165640). google.comresearchgate.net This anhydride can then be opened asymmetrically to set the desired stereocenter. researchgate.net

Stereoselective Synthesis Techniques

Achieving the correct stereochemistry is often the most critical challenge in synthesizing complex amino acids. Stereoselective techniques are employed to generate a specific isomer in high purity.

Asymmetric Hydrogenation : This technique uses chiral metal catalysts (e.g., rhodium or ruthenium) to add hydrogen across a double bond, creating one or more chiral centers with a high degree of stereocontrol.

Chiral Auxiliaries : A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. The Evans enolate-based asymmetric alkylation is a powerful example, where an oxazolidinone auxiliary guides the addition of an alkyl group to create the desired stereocenter before being cleaved and recovered. tsijournals.com This method has been successfully applied to the synthesis of related γ-amino acids. tsijournals.com

Substrate-Controlled Reactions : In this approach, existing stereocenters in the starting material dictate the stereochemical outcome of subsequent reactions. For instance, (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid (AHMHA) can be prepared stereoselectively from a chiral synthon, (4R,5R)-5-allyl-4-methoxy-2-oxazolidinone, where the stereochemistry is controlled throughout the synthesis. tandfonline.com

Asymmetric Halolactonization : This reaction can be used to prepare optically active α-hydroxy acids, which are valuable intermediates. The process uses a chiral agent, such as L-proline, to guide the formation of a halolactone with specific stereochemistry. google.com

Protecting Group Strategies in Amino Acid Synthesis

The synthesis of polyfunctional molecules like amino acids requires the temporary masking of reactive functional groups to prevent unwanted side reactions. nih.gov This is achieved using protecting groups, which must be easily introduced, stable under various reaction conditions, and safely removed when no longer needed. scispace.com

The choice of protecting groups is governed by an "orthogonality" strategy, meaning that different protecting groups can be removed selectively under distinct chemical conditions. iris-biotech.de In modern peptide synthesis, the most common orthogonal combination is the Fmoc/tBu strategy. iris-biotech.de

Functional Group Common Protecting Groups Deprotection Conditions Primary Strategy
α-Amino GroupFmoc (9-Fluorenylmethyloxycarbonyl)Mild base (e.g., 20% piperidine (B6355638) in DMF) scispace.comcreative-peptides.comFmoc/tBu scispace.com
α-Amino GroupBoc (tert-Butoxycarbonyl)Acid (e.g., Trifluoroacetic acid - TFA) creative-peptides.comBoc/Bzl scispace.com
α-Amino GroupZ (Benzyloxycarbonyl)Catalytic hydrogenation (H₂/Pd) or strong acid (HBr/AcOH) creative-peptides.comBoc/Bzl
Carboxyl GrouptBu (tert-Butyl ester)Acid (e.g., TFA), often during final cleavage iris-biotech.deFmoc/tBu
Carboxyl GroupBzl (Benzyl ester)Hydrogenolysis or strong acid (e.g., HF) iris-biotech.deBoc/Bzl
Hydroxyl Group (Ser, Thr)tBu (tert-Butyl ether)Acid (e.g., TFA) creative-peptides.comFmoc/tBu
ε-Amino Group (Lys)Boc (tert-Butoxycarbonyl)Acid (e.g., TFA) creative-peptides.comFmoc/tBu

Racemic Mixture Synthesis and Resolution

An alternative to direct stereoselective synthesis is to first prepare a racemic mixture (an equal mixture of all stereoisomers) and then separate, or "resolve," the desired enantiomer.

One of the most common methods is diastereomeric salt formation . This involves reacting the racemic amino acid with a single enantiomer of a chiral resolving agent (like a chiral acid or base). This reaction forms a pair of diastereomeric salts, which have different physical properties (such as solubility) and can be separated by fractional crystallization. After separation, the desired enantiomer is liberated from the salt.

Chiral Resolving Agent Type Typical Solvent System Comments
(S)-Mandelic acidHydroxyl carboxylic acidIsopropanol/waterEffective for resolving racemic 3-amino-5-methyl-hexanoic acid.
(R)-1-PhenylethylamineChiral amineMethanol (B129727)/acetoneA common resolving agent for acidic compounds. google.com
L-Tartaric acidDicarboxylic acidEthanol/waterA widely used, naturally occurring resolving agent.
CinchonidineCinchona alkaloidNot specifiedUsed in the resolution of (S)-3-cyano-5-methylhexanoic acid. researchgate.net

Another powerful technique is enzymatic kinetic resolution . In this method, an enzyme selectively reacts with only one enantiomer in the racemic mixture, converting it to a different compound. researchgate.net The unreacted, desired enantiomer can then be separated from the newly formed product. For example, a lipase (B570770) can be used to selectively hydrolyze one enantiomer of an ester precursor, allowing for the separation of the remaining chiral ester. researchgate.netresearchgate.net

Biocatalytic and Biotechnological Production

Biotechnological approaches utilize microorganisms or isolated enzymes to produce amino acids, offering advantages in stereoselectivity, sustainability, and efficiency for large-scale production.

Microbial Fermentation and Strain Engineering for Production

Microbial fermentation is a cornerstone of industrial amino acid production. It involves cultivating specific microbial strains in large bioreactors under controlled conditions, where they convert simple carbon sources into the desired amino acid. To achieve high yields, these strains are often extensively modified using metabolic engineering. nih.govresearchgate.net

Systems metabolic engineering is a multidisciplinary approach that integrates systems biology, synthetic biology, and evolutionary engineering to optimize microbial strains. nih.gov This involves:

Rational Engineering : Modifying known metabolic pathways by deleting genes for competing pathways, removing feedback inhibition, and overexpressing genes for rate-limiting enzymes. pnas.org

Systems Biology Approaches : Using 'omics' data (genomics, transcriptomics, proteomics) and in silico modeling to identify non-obvious gene targets for modification to improve production. nih.govpnas.org

Strain Evolution : Subjecting strains to selective pressures to evolve desired traits, such as higher product tolerance or faster growth.

Host organisms like Corynebacterium glutamicum and Escherichia coli are workhorses for amino acid production and have been engineered to overproduce various amino acids, including branched-chain ones. nih.govd-nb.info For instance, 2-amino-3-methylhexanoic acid (also known as β-methylnorleucine) has been produced by a genetically engineered E. coli strain and by certain mutant strains of Serratia marcescens. mdpi.com Furthermore, specific enzymes like β-transaminases from bacteria such as Mesorhizobium sp. are highly effective for the synthesis of chiral β-amino acids and can be expressed in host organisms like E. coli for biocatalytic production. nih.gov

Synthetic Methodologies for 3 Amino 2 Methylhexanoic Acid and Analogues

Enzymatic Pathways for Stereospecific Synthesis

The stereospecific synthesis of β-amino acids, including 3-amino-2-methylhexanoic acid and its analogues, has increasingly utilized enzymatic pathways. Biocatalysis offers significant advantages over traditional chemical methods, including high stereo-, regio-, and chemoselectivity under mild reaction conditions, which results in environmentally benign processes. researchgate.net Enzymes such as transaminases, lipases, and ene-reductases have been successfully employed to produce chiral amino acids and their precursors with high enantiomeric purity. acs.orgnih.govnih.gov These biocatalytic methods are central to developing efficient manufacturing routes for pharmacologically important compounds. nih.govmdpi.com

Transaminases for Asymmetric Synthesis

Amine transaminases (ATAs), particularly β-transaminases, are powerful biocatalysts for the synthesis of chiral β-amino acids. nih.govmdpi.com These pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor, creating a new chiral amino acid. mdpi.com

A notable example is the β-transaminase isolated from Mesorhizobium sp. strain LUK (MesAT). nih.govnih.gov This enzyme has demonstrated the ability to synthesize enantiopure β-amino acids. nih.gov Research has shown that MesAT is active towards several aliphatic β-amino acids, including (R)-3-amino-5-methylhexanoic acid, a close analogue of this compound. nih.gov The enzyme displays a preference for the (R)-enantiomers of aliphatic β-amino acids like 3-amino-5-methylhexanoic acid and 3-aminobutyric acid. nih.gov

Structural studies of MesAT have revealed the basis for its substrate specificity and enantioselectivity. The active site features two distinct pockets that accommodate the substrate's side chain and carboxylate group, forcing the β-amino acid to bind in a specific orientation that dictates the stereochemical outcome. nih.gov This structural arrangement allows MesAT to effectively process β-amino acids, binding them in a reverse orientation compared to α-amino acids. nih.gov

Table 1: Substrate Specificity of β-Transaminase from Mesorhizobium sp. strain LUK (MesAT) nih.govnih.gov
Substrate (β-Amino Acid)Preferred EnantiomerAmino AcceptorProduct
3-amino-5-methylhexanoic acidRPyruvate (B1213749) / 2-OxoglutarateCorresponding β-keto acid
3-aminobutyric acidRPyruvate / 2-OxoglutarateCorresponding β-keto acid
3-amino-3-phenylpropionic acidSPyruvate / 2-OxoglutarateCorresponding β-keto acid

Lipases in Kinetic Resolution

Lipases are another class of enzymes widely used for the stereospecific synthesis of amino acid precursors, primarily through the kinetic resolution of racemic esters. This approach has been particularly successful in the synthesis of intermediates for pregabalin (B1679071), (S)-3-(aminomethyl)-5-methylhexanoic acid. nih.govnih.gov The strategy involves the enantioselective hydrolysis of a racemic ester, where the lipase (B570770) preferentially converts one enantiomer into the corresponding carboxylic acid, leaving the other enantiomeric ester unreacted.

One prominent example is the kinetic resolution of racemic 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE), a key intermediate. nih.govnih.gov Studies have employed various lipases for this purpose:

Talaromyces thermophilus Lipase (TTL): A mutated and immobilized form of TTL has shown high efficiency in the hydrolysis of CNDE. nih.gov Under optimized conditions in an n-heptane-water biphasic system, the immobilized lipase could handle a high substrate concentration (3 M), achieving 49.7% conversion with an enantiomeric excess of the product (eep) greater than 95%. nih.gov The immobilized enzyme also demonstrated excellent reusability, retaining over 46.3% of its conversion efficiency after 10 cycles. nih.gov

Morgarella morganii Esterase: An esterase from a newly isolated strain, Morgarella morganii ZJB-09203, exhibited high hydrolytic activity and excellent enantioselectivity towards CNDE. nih.gov To overcome product inhibition, an adsorptive biocatalytic process was developed using an anion-exchange resin to selectively remove the acidic product. This allowed the substrate loading to be increased to 1.5 M, yielding the desired (3S)-acid at 45.3% conversion and 95% enantiomeric excess (ee). nih.gov

Table 2: Enzymatic Kinetic Resolution of Pregabalin Intermediate (CNDE) nih.govnih.gov
Enzyme (Source)Substrate ConcentrationSystemConversion (%)Enantiomeric Excess (ee %)
Immobilized Talaromyces thermophilus Lipase (mutant)3 Mn-heptane-water biphasic49.7> 95
Morgarella morganii ZJB-09203 Esterase1.5 MAqueous with resin adsorption45.395

Ene-Reductases for Asymmetric Bioreduction

Asymmetric bioreduction using ene-reductases represents another powerful enzymatic strategy for establishing chirality in precursors to amino acid analogues. This method has been applied to the synthesis of pregabalin precursors through the bioreduction of β-cyanoacrylate esters. acs.orgscienceopen.com Ene-reductases catalyze the stereospecific reduction of activated carbon-carbon double bonds.

The stereochemical outcome of the reduction can be controlled by engineering the substrate, such as by varying the size of the ester group, or by using stereochemically pure (E)- or (Z)-isomers of the starting material. acs.orgscienceopen.com This substrate-engineering approach allows for access to both enantiomers of the product in high conversion and enantiomeric purity. scienceopen.com Furthermore, the use of mutant variants of enzymes like Old Yellow Enzyme (OYE) from the ene-reductase family, such as OPR1, has been shown to improve both stereoselectivity and conversion rates. scienceopen.com This highlights the potential of combining protein engineering with biocatalytic process development to achieve desired synthetic outcomes. scienceopen.com

Reactivity and Chemical Derivatization of 3 Amino 2 Methylhexanoic Acid

Fundamental Reaction Pathways

The chemical nature of 3-Amino-2-methylhexanoic acid is defined by the reactivity of its amino and carboxyl moieties. These groups can undergo a variety of fundamental organic reactions, allowing for its transformation into numerous derivatives.

The functional groups of this compound can be targeted by both oxidative and reductive processes.

Oxidation: The primary amino group can undergo oxidative deamination. A classic example of this is the reaction with ninhydrin (B49086), which acts as an oxidizing agent, causing deamination and decarboxylation of the amino acid at elevated temperatures. microbenotes.com This reaction proceeds through the oxidative deamination of the amino acid, leading to the formation of ammonia (B1221849), which then condenses with ninhydrin molecules to form a deep purple-colored product known as Ruhemann's purple. microbenotes.comrsc.orgbyjus.com This reaction is widely used for the colorimetric detection of amino acids. libretexts.orglibretexts.org In other contexts, the oxidation of amino acids can sometimes lead to β-scission, a fragmentation of the molecule's carbon backbone. acs.org

Reduction: The carboxylic acid group is resistant to mild reducing agents like sodium borohydride (B1222165) (NaBH₄) but can be effectively reduced to a primary alcohol (3-amino-2-methylhexan-1-ol) using strong reducing agents. ucalgary.ca Lithium aluminum hydride (LiAlH₄) is a powerful hydride reagent commonly used for this transformation, typically in an ether solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup. ucalgary.castackexchange.comacs.orgmasterorganicchemistry.com

The primary amino group in this compound contains a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. This allows it to participate in a variety of nucleophilic substitution and addition reactions. It can react with electrophilic centers, such as those in alkyl halides, acyl chlorides, and anhydrides, to form new carbon-nitrogen bonds. This nucleophilic character is fundamental to many of the derivatization strategies discussed in subsequent sections, including amidation and the attachment of analytical tags.

The amino and carboxyl groups are key to forming amide and ester linkages, which are among the most fundamental transformations for amino acids.

Amidation (Peptide Bond Formation): The formation of an amide bond is a condensation reaction. wikipedia.org The carboxylic acid of this compound can be coupled with a primary or secondary amine, or its amino group can react with another carboxylic acid. Because β-amino acids like this compound are used to create β-peptides, this reaction is of significant interest. wikipedia.orgacs.org Direct reaction is inefficient, so the carboxylic acid is typically "activated" using coupling reagents. nih.gov Common carbodiimide (B86325) reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization, facilitate this reaction. peptide.com Other modern coupling agents such as HBTU are also highly efficient. semanticscholar.org

Esterification: The carboxylic acid group can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst. The most common method is the Fischer esterification, which involves heating the amino acid with an excess of the alcohol (e.g., methanol (B129727) or ethanol) and a strong acid catalyst like sulfuric acid or hydrogen chloride. pearson.comabiscientific.comlibretexts.org This reaction is reversible and is driven to completion by using a large excess of the alcohol or by removing the water that is formed. libretexts.org

Table 1: Summary of Fundamental Reaction Pathways

Reaction Type Functional Group Involved Reagents & Conditions Product
Reduction Carboxylic Acid 1. LiAlH₄ in THF 2. H₂O workup Primary Alcohol
Esterification Carboxylic Acid Alcohol (e.g., CH₃OH), H⁺ catalyst, heat Ester
Amidation Carboxylic Acid Amine, Coupling Agent (e.g., DCC, HBTU) Amide

| Amidation | Amino Group | Carboxylic Acid, Coupling Agent | Amide |

Advanced Derivatization Strategies for Research Applications

To utilize this compound in specific research contexts, such as peptide synthesis or analytical detection, more advanced derivatization strategies are employed. These often involve modifying the functional groups to control reactivity or to attach a detectable label.

In complex syntheses, it is often necessary to react one functional group while leaving the other untouched. This is achieved through the use of protecting groups, which temporarily mask a functional group's reactivity. springernature.com

Amino Group Protection: The primary amine is commonly protected to prevent it from reacting during transformations involving the carboxylic acid. The two most common α-amino-protecting groups in peptide synthesis are the 9-fluorenylmethoxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) groups. researchgate.net

Fmoc group: This group is stable to acids but is readily removed by treatment with a mild base, such as piperidine (B6355638). ug.edu.pl

Boc group: This group is stable to bases but is removed under acidic conditions, typically with an acid like trifluoroacetic acid (TFA). researchgate.netug.edu.pl

Carboxyl Group Protection: The carboxylic acid is often converted into an ester (e.g., a methyl, ethyl, or benzyl (B1604629) ester) to prevent it from reacting during modifications of the amino group. utexas.edu Benzyl esters are particularly useful as they can be removed under mild conditions by hydrogenolysis. abiscientific.com

The use of these orthogonal protecting groups allows for the selective deprotection and reaction of one functional group while the other remains masked, which is the foundational strategy for solid-phase peptide synthesis (SPPS). springernature.comnih.gov

Derivatization is crucial for the detection and quantification of amino acids. The polar nature of the molecule often requires modification to make it suitable for techniques like gas chromatography or to attach a reporter group for sensitive detection. sigmaaldrich.com

Colorimetric Detection: As mentioned, the ninhydrin test provides a simple and effective method for visualizing and quantifying amino acids based on the formation of a purple-colored adduct with the primary amine. microbenotes.com

Fluorescent Labeling: For high-sensitivity detection, the primary amine can be tagged with a fluorescent molecule (a fluorophore). acs.org Common labeling reagents include:

Fluorescein isothiocyanate (FITC): Reacts with the primary amine to form a stable, highly fluorescent thiourea (B124793) linkage. acs.orgnih.govacs.org

Dansyl chloride: Reacts with primary amines to yield strongly fluorescent sulfonamide derivatives.

Succinimidyl esters: Reagents like 5-carboxyfluorescein (B1664652) succinimidyl ester (CFSE) react efficiently with primary amines to form stable amide bonds, attaching the fluorescent tag. acs.org

Derivatization for Mass Spectrometry (MS): For analysis by gas chromatography-mass spectrometry (GC-MS), the polar -NH₂ and -COOH groups must be derivatized to increase volatility. sigmaaldrich.comthermofisher.com Silylation is a common technique where active hydrogens are replaced with a nonpolar group. sigmaaldrich.comthermofisher.com Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with both the amine and carboxylic acid groups to form stable, volatile TBDMS derivatives suitable for GC-MS analysis. sigmaaldrich.comacs.org Other reagents, like propyl chloroformate, are also used for GC-MS derivatization. nih.gov

Table 2: Common Strategies for Analytical Derivatization

Analytical Method Target Group Reagent Type of Tag / Purpose
Colorimetry Amino Group Ninhydrin Chromophore (Purple Color)
Fluorescence Detection Amino Group Fluorescein isothiocyanate (FITC) Fluorophore
Fluorescence Detection Amino Group Dansyl chloride Fluorophore
GC-MS Amino & Carboxyl Groups MTBSTFA or MSTFA Volatilization (Silylation)

| LC-MS/MS | Amino & Carboxyl Groups | 1-Bromobutane | Improved hydrophobicity and basicity |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the electronic structure and reactivity of a molecule. These methods can predict various molecular properties before a compound is synthesized, guiding experimental work.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are key indicators of a molecule's reactivity, kinetic stability, and electronic properties. A search for studies providing the HOMO-LUMO energies or the energy gap specifically for 3-Amino-2-methylhexanoic acid did not yield any results.

Molecular Electrostatic Surface Potential Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP surface illustrates the regions of positive and negative electrostatic potential. No published MESP maps or related analyses for this compound were found in the scientific literature.

Atomic Charge and Fukui Function Calculations

Atomic charge calculations, such as Mulliken population analysis, provide an estimate of the partial charge on each atom in a molecule. Fukui functions are used within Density Functional Theory (DFT) to identify the most reactive sites in a molecule. Specific data from these calculations for this compound are not available in published research.

Prediction of Chemical Stability and Degradation Pathways

Computational methods can be used to predict the thermodynamic stability of a molecule and to explore potential degradation pathways. This is crucial for understanding the shelf-life and potential metabolic fate of a compound. However, there are no available simulation or predictive studies focused on the chemical stability or degradation mechanisms of this compound.

Simulation of Intermolecular Interactions and Crystal Packing

Molecular dynamics and Monte Carlo simulations are often used to study how molecules interact with each other and how they arrange themselves in a crystal lattice. These simulations provide insight into hydrogen bonding, van der Waals forces, and other non-covalent interactions that govern the solid-state structure of a compound. While crystal structure information exists for isomers like L-isoleucine, which demonstrates the importance of hydrogen bonds and hydrophobic interactions in forming layered structures researchgate.net, specific simulation studies on the intermolecular interactions and crystal packing of this compound have not been reported.

Biosynthetic Origins and Natural Occurrence of 3 Amino 2 Methylhexanoic Acid

Isolation from Diverse Natural Sources (e.g., Fungi, Marine Cyanobacteria, Mollusks, Actinomycetes)

While the isomeric α-amino acid, 2-amino-3-methylhexanoic acid, has been isolated from fungi such as Alternaria sp. and Magnaporthe oryzae nih.gov, current scientific literature does not indicate the isolation of 3-Amino-2-methylhexanoic acid from fungal or actinomycete sources. The known natural occurrences of this compound are primarily from marine environments.

Marine Cyanobacteria:

The most well-documented sources of this compound are marine cyanobacteria, where it exists as a residue within cyclic depsipeptides.

Medusamide A: This novel cyclic depsipeptide was isolated from a marine cyanobacterium collected in the Coiba National Park in Panama. A notable feature of medusamide A is the presence of four contiguous (2R,3R)-3-amino-2-methylhexanoic acid (Amha) residues.

Lyngbyastatin 3: This potent disruptor of cellular microfilament networks also contains a this compound residue.

Mollusks:

This compound has also been identified in marine mollusks, likely through bioaccumulation from a cyanobacterial diet.

Philinopsis speciosa: Two cytotoxic cyclodepsipeptides containing this compound were purified from this cephalaspidean mollusk.

The following table summarizes the known natural sources of this compound.

Natural SourceOrganism TypeCompound(s) Containing this compound
Marine CyanobacteriumProkaryoteMedusamide A, Lyngbyastatin 3
Philinopsis speciosaMolluskCytotoxic cyclodepsipeptides

Elucidation of Biological Pathways for Biosynthesis (Non-Human Systems)

The precise biosynthetic pathway for this compound has not been definitively elucidated in any organism. However, based on its structure as a branched-chain β-amino acid and its incorporation into non-ribosomally synthesized peptides, a putative pathway involving components of both fatty acid and amino acid biosynthesis is likely.

The biosynthesis of branched-chain amino acids such as leucine, isoleucine, and valine is well-characterized in bacteria and involves a series of enzymatic reactions starting from pyruvate (B1213749) and α-ketobutyrate nih.govfrenoy.eu. It is plausible that precursors from these pathways are utilized and modified to generate this compound.

A likely biosynthetic route involves a polyketide synthase (PKS) or a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) assembly line. In such a pathway, a starter unit, potentially derived from a branched-chain amino acid like valine or isoleucine, would be extended by a malonyl-CoA unit. Subsequent reductive and aminotransferase steps would then yield the final β-amino acid structure. The biosynthesis of other complex β-amino acids found in cyanobacterial natural products, such as the Adda moiety in microcystins, follows a similar mixed peptide and polyketide origin nih.gov.

A proposed biosynthetic scheme for this compound is as follows:

Starter Unit Selection: A branched-chain α-keto acid, such as α-ketoisovalerate (a precursor to valine), is selected by the loading module of an NRPS-PKS enzyme complex.

Chain Elongation: The starter unit is condensed with a malonyl-CoA extender unit, a reaction catalyzed by a ketosynthase (KS) domain.

Reduction and Dehydration: The resulting β-ketoacyl intermediate undergoes reduction by a ketoreductase (KR) domain and subsequent dehydration by a dehydratase (DH) domain.

Further Reduction: An enoyl reductase (ER) domain catalyzes the reduction of the double bond to yield a saturated acyl chain.

Amination: An aminotransferase enzyme introduces an amino group at the C-3 position.

Release: The completed this compound is then released from the enzyme complex, often for direct incorporation into a growing peptide chain by an NRPS.

Integration into Complex Natural Products (e.g., Cyclic Depsipeptides)

This compound is a building block for larger, bioactive natural products, most notably cyclic depsipeptides. These molecules are synthesized by large, multi-modular enzymes known as non-ribosomal peptide synthetases (NRPS).

The incorporation of this compound into these structures is a key feature that contributes to their biological activity. The presence of this and other non-proteinogenic amino acids can confer resistance to enzymatic degradation and provide unique conformational properties to the final molecule.

The table below provides details on the complex natural products that are known to contain this compound.

Natural ProductClassProducing Organism (or source)Notable Structural Features
Medusamide ACyclic DepsipeptideMarine CyanobacteriumContains four contiguous this compound residues
Lyngbyastatin 3Cyclic DepsipeptideMarine CyanobacteriumContains one this compound residue and a 4-amino-2,2-dimethyl-3-oxopentanoic acid unit
Unnamed CyclodepsipeptidesCyclic DepsipeptidePhilinopsis speciosa (Mollusk)Contain this compound and 4-phenylvaline

Role of 3 Amino 2 Methylhexanoic Acid As a Chemical Building Block in Advanced Synthesis

Applications in Peptide Synthesis and Assembly

The incorporation of β-amino acids like 3-amino-2-methylhexanoic acid into peptide chains is a key strategy for creating peptidomimetics with enhanced properties. Unlike their α-amino acid counterparts, peptides containing β-amino acids often exhibit increased stability against enzymatic degradation by proteases. The methyl group at the α-position (C2) of this compound introduces steric hindrance, which can rigidify the peptide backbone and induce specific, stable secondary structures such as helices and turns.

This conformational cons nih.govtraint is crucial for designing peptides that can adopt and maintain a bioactive conformation, leading to improved binding affinity and selectivity for their biological targets. The controlled folding patterns endowed by these constrained amino acids are instrumental in developing novel therapeutic peptides and foldamers—oligomers that mimic the complex, folded structures of proteins.

Utilization innih.govthe Construction of Complex Organic Molecules

Beyond peptide chemistry, this compound is a valuable starting material for the total synthesis of complex, biologically active compounds. Its inherent chirality and multiple functional groups can be strategically manipulated to build sophisticated molecular frameworks with high stereocontrol. Synthetic chemists can utilize the amino and carboxyl groups for a variety of chemical transformations while the existing stereocenters guide the formation of new chiral centers in a predictable manner.

For instance, derivatives of related aminohexanoic acids have been used in the synthesis of potent enzyme inhibitors, where the specific stereochemistry of the building block is critical for biological activity. The synthesis of (2S,3R)- acs.org3-amino-2-hydroxy-5-methylhexanoic acid derivatives, for example, has been applied to the creation of amastatin, an inhibitor of aminopeptidases. This demonstrates how the acs.org stereochemical information embedded in such building blocks can be effectively transferred to a complex target molecule, streamlining the synthetic process.

Contribution to Chiral Pool Strategies

Chiral pool synthesis is a highly efficient strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. 3-Amino-2-methylhexanoic nih.govwikipedia.orgacid, with its defined stereochemistry, is an excellent example of a chiral pool building block. By starting with an enant researchgate.netresearchgate.netiopure form of this amino acid, chemists can bypass the need for technically challenging asymmetric reactions or costly resolution steps that are often required to separate enantiomers.

The use of chiral pool r ankara.edu.treagents like amino acids is a foundational method for establishing key stereocenters in optically active compounds. The chirality of the star nih.govting material is preserved and used to induce asymmetry in subsequent reaction steps, a process known as substrate-controlled asymmetric induction. This approach is not only nih.gov elegant but also practical and cost-effective, making it a cornerstone in the synthesis of pharmaceuticals and other high-value chiral compounds. The application of amino nih.govacids from the chiral pool is a powerful tool for accessing structurally diverse and complex target molecules.

Biological Activity and Mechanistic Investigations Excluding Human Clinical Data

Interactions with Specific Molecular Targets and Pathways

Currently, detailed studies elucidating the specific molecular targets and signaling pathways directly modulated by 3-Amino-2-methylhexanoic acid in non-human biological systems are not extensively documented in publicly available research. While its effects on inducing stress resistance in plants suggest an interaction with plant defense signaling pathways, the precise receptors, downstream signaling cascades, and transcription factors involved have not been fully characterized.

Enzyme Substrate and Inhibition Studies

There is a lack of specific research data on this compound acting as a substrate or inhibitor for particular enzymes. Investigations into its potential to competitively or non-competitively inhibit enzyme activity, or to be acted upon by enzymes, have not been a primary focus of the available scientific literature.

Roles in Plant Resistance Induction and Stress Response

Recent scientific investigations have identified 2-Amino-3-methylhexanoic acid (AMHA), a stereoisomer of this compound, as a potent natural elicitor of plant resistance against both abiotic and biotic stresses. mdpi.comnih.govnih.gov This compound has been shown to accumulate in the mycelia of certain fungi, such as Magnaporthe oryzae and various Alternaria species. mdpi.comnih.govnih.gov

AMHA has demonstrated significant efficacy in enhancing plant resilience to extreme temperature fluctuations. mdpi.comnih.govnih.gov Pre-treatment with this compound has been observed to protect various plant species from the damaging effects of both high and low temperature extremes. mdpi.comnih.gov For instance, exogenous application of AMHA has been shown to alleviate growth inhibition caused by heat stress in plants like bentgrass, wheat, and tomato. nih.gov

Table 1: Effect of AMHA Pretreatment on Plant Growth under Heat Stress

Plant Species Treatment Increase in Shoot Fresh Weight (%)
Bentgrass 10,000 nM AMHA 88
Wheat 10,000 nM AMHA 78

This table is interactive. Users can sort and filter the data.

The application of AMHA has been found to be highly effective in inducing resistance against a range of plant pathogens, including fungi, bacteria, and viruses. mdpi.comnih.govnih.gov This induced resistance is a key aspect of its function as a plant elicitor, stimulating the plant's innate defense mechanisms. mdpi.comnih.gov

Research has shown that pretreatment with AMHA provides strong protection for:

Wheat against powdery mildew. mdpi.comnih.govnih.gov

Arabidopsis against Pseudomonas syringae DC3000. mdpi.comnih.govnih.gov

Tobacco against the Tomato spotted wilt virus. mdpi.comnih.govnih.gov

This broad-spectrum activity highlights its potential as a natural agent for crop protection. mdpi.comnih.gov

Table 2: Efficacy of AMHA in Inducing Resistance to Various Plant Pathogens

Host Plant Pathogen Type of Pathogen
Wheat Powdery Mildew Fungus
Arabidopsis Pseudomonas syringae DC3000 Bacteria

This table is interactive. Users can sort and filter the data.

Q & A

Q. How is 3-Amino-2-methylhexanoic acid (Amha) identified and characterized in marine-derived cyclic peptides?

Answer: Amha is identified using a combination of nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography . For example, in ulongamides A–F, NMR data resolved the stereochemistry of the Amha residue (2R,3R vs. 2S,3R), while X-ray crystallography confirmed the β-amino acid backbone . For peptides like Lyngbyastatin 3, Marfey’s analysis or advanced chiral chromatography can differentiate stereoisomers .

Q. What analytical methods are recommended for quantifying Amha in biological matrices?

Answer: Stable isotope dilution-gas chromatography-mass spectrometry (GC-MS) is optimal for quantifying Amha in biological samples. This method minimizes matrix interference and improves accuracy by using isotopically labeled internal standards, as demonstrated in studies of analogous β-hydroxy acids .

Advanced Research Questions

Q. How does the stereochemistry of Amha influence the bioactivity of natural products?

Answer: Stereochemistry critically modulates bioactivity. For instance, ulongamides A–C (Amha: 2R,3R) exhibit distinct cytotoxic profiles compared to ulongamides D–F (Amha: 2S,3R) due to conformational changes in peptide backbones. Comparative assays using cancer cell lines (e.g., KB, LoVo) and molecular docking studies can reveal stereospecific binding interactions .

Q. What synthetic challenges arise when incorporating Amha into nonribosomal peptides, and how are they addressed?

Answer: Key challenges include stereochemical control and compatibility with solid-phase peptide synthesis (SPPS) . Strategies involve:

  • Using Fmoc-protected Amha derivatives to prevent racemization during SPPS.
  • Employing microwave-assisted coupling to enhance reaction efficiency.
  • Validating incorporation via LC-MS/MS and circular dichroism (CD) spectroscopy .

Q. How can researchers resolve contradictions in structure-activity relationships (SARs) of Amha-containing peptides?

Answer: Contradictions (e.g., differing bioactivity despite similar Amha configurations) are addressed through:

  • Comparative SAR studies : Testing analogs with systematic stereochemical variations.
  • Molecular dynamics simulations : Modeling peptide-receptor interactions to identify critical residues.
  • Biosynthetic pathway analysis : Investigating enzymatic tailoring steps that modify Amha in vivo .

Q. What experimental designs are suitable for probing Amha’s role in enzyme inhibition?

Answer: Use kinetic assays (e.g., fluorescence-based or calorimetric methods) with purified enzymes (e.g., proteases or dehydrogenases). For example:

  • Measure IC₅₀ values of Amha-containing peptides against target enzymes.
  • Perform competitive inhibition studies with substrate analogs.
  • Validate results using X-ray crystallography to visualize binding modes .

Methodological Considerations

Q. How can researchers validate the purity of synthetic Amha intermediates?

Answer: Combine high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) to quantify impurities. Mass spectrometry (MS) ensures molecular weight accuracy, while ¹H/¹³C NMR confirms structural integrity .

Q. What in vitro models are appropriate for testing the cytotoxicity of Amha-derived compounds?

Answer: Use human cancer cell lines such as:

  • HT29 (colorectal adenocarcinoma) and HeLa (cervical carcinoma) for broad-spectrum activity screening.
  • Primary cell cultures (e.g., fibroblasts) to assess selectivity.
  • Measure IC₅₀ values via MTT assays or flow cytometry .

Data Interpretation and Reproducibility

Q. How should researchers address discrepancies in reported IC₅₀ values for Amha-containing peptides?

Answer: Discrepancies may arise from variations in:

  • Cell culture conditions (e.g., serum concentration, passage number).
  • Compound solubility (use DMSO controls ≤0.1% v/v).
  • Assay duration (standardize to 48–72 hours). Report results with 95% confidence intervals and validate across ≥3 independent experiments .

Q. What computational tools aid in predicting Amha’s conformational flexibility in peptide design?

Answer: Molecular mechanics (MM) simulations (e.g., AMBER or CHARMM force fields) model peptide flexibility. Density functional theory (DFT) calculations predict preferred Amha conformers, guiding rational design of bioactive analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.